1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine
Description
Strategic Importance of Chiral Amines in Enantioselective Transformations
Chiral amines are fundamental building blocks and catalysts in modern organic chemistry. wiley.com Their strategic importance is particularly pronounced in the field of enantioselective transformations, where the goal is to produce a single enantiomer of a chiral product. Enantiomerically pure amines are crucial components in approximately 40-45% of small-molecule pharmaceuticals, as well as in agrochemicals and other fine chemicals. They can function as resolving agents, chiral auxiliaries to guide the stereochemical outcome of a reaction, or as direct catalysts in asymmetric synthesis. nih.gov
The development of innovative and sustainable synthetic routes to access these enantiomerically enriched amines is a key research area. wiley.com Modern amination methods have evolved significantly, moving beyond classical resolution techniques to highly efficient catalytic processes. acs.org These include transition-metal-catalyzed asymmetric hydrogenations, reductive aminations, and hydroaminations, which provide direct access to chiral amines from prochiral precursors like imines, enamines, and ketones. acs.orgresearchgate.net The efficacy of these transformations has a direct and substantial impact on medicinal chemistry and the pharmaceutical industry by enabling the efficient synthesis of complex, optically active molecules.
Role of Substituted Biphenyl (B1667301) Scaffolds in Advanced Molecular Design
The substituted biphenyl scaffold is a privileged structure in advanced molecular design, valued for its conformational characteristics and its ability to present substituents in a well-defined three-dimensional arrangement. This framework is central to the design of numerous compounds in medicinal chemistry, materials science, and asymmetric catalysis. unacademy.commdpi.com The rotational restriction around the central carbon-carbon single bond in ortho-substituted biphenyls gives rise to a form of axial chirality known as atropisomerism, leading to stable, non-interconverting enantiomers. unacademy.comslideshare.net
This unique stereochemical feature has been famously exploited in the development of chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which have proven invaluable in asymmetric synthesis. unacademy.com Beyond catalysis, the biphenyl unit serves as a versatile core for constructing molecules that can interact with biological targets, often fitting into hydrophobic pockets and engaging in π-π stacking interactions within proteins. mdpi.com In materials science, biphenyl derivatives are investigated for applications in organic light-emitting diodes (OLEDs) and solar cells, where their electronic and photophysical properties can be tuned through substitution. mdpi.com
Stereochemical Attributes and Conformational Aspects of 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine
The stereochemistry of this compound is defined by two potential sources of chirality: the stereogenic center at the carbon atom bearing the amino group, and the potential for axial chirality of the biphenyl backbone.
Central Chirality: The primary source of chirality in this molecule is the C1 carbon of the ethylamine (B1201723) side chain, which is a stereogenic center. This gives rise to two enantiomers, (R)-1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine and (S)-1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine.
Axial Chirality and Atropisomerism: Atropisomerism arises from hindered rotation around a single bond, which is common in biphenyls with bulky substituents in the ortho positions. cutm.ac.inpharmaguideline.com In the case of this compound, there are no substituents in the ortho positions (2, 2', 6, 6'). Consequently, the energy barrier to rotation around the pivotal C-C bond connecting the two phenyl rings is expected to be low, similar to that of unsubstituted biphenyl. unacademy.com This low barrier means that any conformational chirality from the twisted arrangement of the rings rapidly interconverts at room temperature, and stable atropisomers cannot be isolated. cutm.ac.inlibretexts.org
The conformation of the biphenyl system is dictated by a balance between steric hindrance and electronic effects. Unsubstituted biphenyl in the gas phase adopts a twisted conformation with a dihedral angle of approximately 42-45° to relieve steric strain between the ortho-hydrogen atoms. unacademy.comacs.orgic.ac.uk The planar conformation is destabilized by this steric repulsion, while the fully perpendicular (90°) conformation is disfavored due to reduced π-conjugation between the rings. For 3,3'-disubstituted biphenyls, a double energy minimum is typically observed at dihedral angles near 45° and 135°. acs.orgacs.org The methoxy (B1213986) group at the 3'-position in the target molecule is not bulky enough to create a significant rotational barrier, but it does influence the molecule's electronic distribution and preferred dihedral angle.
| Compound | Ortho Substituents | Calculated Rotational Barrier (kcal/mol) | Equilibrium Dihedral Angle (°) | Atropisomerism at RT? |
|---|---|---|---|---|
| Biphenyl | None | ~1.4–2.2 | ~42–45 | No |
| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | ~17.4 | ~91 | Yes |
| This compound (Predicted) | None | Low (~2-3) | ~45 and ~135 | No |
Data sourced from computational studies. unacademy.comacs.orgacs.org
Evolution of Synthetic Strategies for Chiral Biaryl-Amine Systems
The synthesis of chiral molecules like this compound requires strategic planning to construct both the biaryl core and the chiral amine moiety. Synthetic strategies have evolved considerably, offering increasingly efficient and stereoselective methods.
The construction of the biphenyl scaffold is now dominated by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. sandiego.edu This method, which couples an aryl boronic acid with an aryl halide, is highly versatile, tolerates a wide range of functional groups, and can be performed under mild conditions. nih.govrsc.org For the target molecule, a plausible Suzuki coupling would involve reacting 4-bromoacetophenone with 3-methoxyphenylboronic acid (or vice-versa) to form the precursor ketone, 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone.
Once the biphenyl ketone precursor is obtained, the chiral amine can be installed through several modern asymmetric methods:
Asymmetric Hydrogenation/Transfer Hydrogenation: The ketone is reduced to the corresponding alcohol using a chiral catalyst (e.g., a Ru- or Rh-based complex), followed by conversion to the amine with retention of stereochemistry. More directly, the ketone can be converted to an imine, which is then asymmetrically hydrogenated to the amine.
Asymmetric Reductive Amination: The ketone reacts with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent (like H₂) to directly form the chiral primary amine in a single step. researchgate.net
Chiral Resolution: A racemic mixture of the amine can be synthesized via non-stereoselective methods (e.g., reduction of the corresponding oxime). The enantiomers are then separated by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization. stereoelectronics.orgwikipedia.org Enzymatic kinetic resolution, using lipases to selectively acylate one enantiomer, is also a powerful technique. nih.govresearchgate.netgoogle.com
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Reductive Amination | One-pot conversion of a ketone to a chiral amine using a chiral catalyst. | High atom economy; direct; potentially high enantioselectivity. | Catalyst development can be challenging; optimization required. |
| Asymmetric Hydrogenation of Imines | Two-step process: ketone to imine, then stereoselective reduction. | Well-established methods; high enantioselectivities are often achievable. | Requires an additional step to form the imine intermediate. |
| Chiral Resolution | Separation of a racemic amine mixture via diastereomeric derivatives. | Technically straightforward; applicable when asymmetric routes fail. | Maximum theoretical yield is 50% (unless the unwanted enantiomer is racemized and recycled). |
The evolution of these synthetic methods has made complex chiral biaryl-amine structures, once formidable synthetic targets, increasingly accessible for research and development in various fields of chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(3-methoxyphenyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(16)12-6-8-13(9-7-12)14-4-3-5-15(10-14)17-2/h3-11H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIQQMWVLNDSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantiomerically Enriched 1 3 Methoxy 1,1 Biphenyl 4 Yl Ethanamine and Its Analogs
Construction of the Functionalized Biphenyl (B1667301) Core
The formation of the C-C bond between the two phenyl rings is the key step in assembling the biphenyl core. Modern synthetic chemistry offers a powerful toolkit for this transformation, dominated by palladium-catalyzed cross-coupling reactions. These methods provide reliable and high-yielding routes to the key intermediate, (3'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one, from readily available precursors.
Modern Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions have become the cornerstone of biaryl synthesis due to their high efficiency, functional group tolerance, and predictable reactivity. wikipedia.orgwikipedia.org The general approach involves the coupling of an aryl halide or triflate with an organometallic aryl partner.
The Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis, employing an arylboronic acid or ester as the organometallic partner. Its advantages include the operational simplicity and the relatively low toxicity and stability of the boron reagents. researchgate.net The synthesis of the 3'-methoxy-4-acetylbiphenyl core via this method typically involves the reaction between a 4-acetylphenyl halide (e.g., 4-bromoacetophenone) and 3-methoxyphenylboronic acid.
A variety of palladium catalysts, bases, and solvent systems have been optimized for such transformations. High yields are often achieved using catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium(II) source like Pd(OAc)₂ and phosphine (B1218219) ligands. researchgate.netarkat-usa.org The choice of base is crucial, with carbonates (K₂CO₃, Na₂CO₃) and hydroxides (KOH) being common. arkat-usa.orgikm.org.my While organic solvents like DMA or dioxane are frequently used, advancements have enabled these couplings to be performed in greener solvents, including water. arkat-usa.orgikm.org.my
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | Pd-complex 7 (0.5) | KOH | Water | 100 | 1 | 94 | arkat-usa.org |
| 4-Bromoacetophenone | Phenylboronic acid | TbPo-Pd(II) | Na₂CO₃ | EtOH/H₂O | 80 | 7.5 | 96.5 | researchgate.net |
| Iodobenzene | 4-Acetylphenylboronic acid | TbPo-Pd(II) | Na₂CO₃ | EtOH/H₂O | 80 | 11.5 | 59.3 | researchgate.net |
| 4-Bromoacetophenone | Phenylboronic acid | Mag-Pd(II)-N₂O₂ (0.25) | Na₂CO₃ | DMA | 140 | 24 | >99 (conversion) | ikm.org.my |
While the Suzuki reaction is prevalent, other cross-coupling methods offer distinct advantages. The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics for these transformations, often allowing for milder reaction conditions. wikipedia.org Palladium catalysts are generally preferred for their high yields and functional group tolerance, though nickel catalysts are also employed. wikipedia.orgorganic-chemistry.org The synthesis of the target biphenyl via Negishi coupling would involve reacting a 4-acetylphenyl halide with a (3-methoxyphenyl)zinc halide, typically catalyzed by a palladium complex with phosphine ligands like Pd(OAc)₂/CPhos in THF. wikipedia.orgorganic-chemistry.org
The Stille reaction employs organostannane (tin) reagents. wikipedia.org A key advantage of organostannanes is their stability to air and moisture, and many are commercially available. wikipedia.orgharvard.edu The reaction conditions are compatible with a wide array of functional groups. harvard.edu The coupling of a 4-acetylphenyl halide with a (3-methoxyphenyl)stannane would be promoted by a palladium(0) catalyst. The addition of copper(I) iodide (CuI) has been shown to significantly accelerate the rate-limiting transmetalation step in many Stille couplings. harvard.edu
An alternative to constructing the functionalized biphenyl core through cross-coupling is the direct functionalization of a pre-formed biphenyl. Starting with 3-methoxybiphenyl, the 4'-acetyl group could theoretically be installed via a Friedel-Crafts acylation. However, controlling regioselectivity in such electrophilic aromatic substitutions can be challenging. The outcome is dictated by the combined directing effects of the substituents on both rings. The methoxy (B1213986) group is a strong ortho-, para-director, while the phenyl group is a weaker ortho-, para-director. This would likely lead to a mixture of acylated products, complicating the synthesis. More modern C-H activation strategies could offer greater control but remain a less common approach for this specific transformation compared to the convergent cross-coupling methods.
Alternative Biaryl Bond Formation Methods
Beyond traditional cross-coupling, methods that rely on the direct C-H/C-H coupling of two arenes, known as oxidative coupling, represent a more atom-economical approach. nih.gov These reactions avoid the need for pre-functionalization (halides, organometallics) of the starting materials. researchgate.net The synthesis of a methoxylated biphenyl could be envisioned by the direct coupling of anisole (B1667542) with a suitable benzene (B151609) derivative. These reactions are typically mediated by strong oxidants or transition-metal catalysts that facilitate the C-H activation. nih.govresearchgate.net While powerful, achieving high regioselectivity in cross-coupling reactions between two different arenes remains a significant challenge, often limiting their practical application for the synthesis of complex, unsymmetrically substituted biaryls. nih.gov
Enantioselective Installation of the Ethanamine Moiety
Once the ketone precursor, (3'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one, is synthesized, the final and critical step is the stereoselective conversion of the carbonyl group to the chiral amine. Asymmetric reductive amination and related techniques are the primary methods for achieving this transformation with high enantiopurity.
The direct asymmetric reductive amination (ARA) is a highly efficient one-pot process that converts a ketone directly to a chiral amine. wikipedia.org This transformation typically involves the in-situ formation of an imine intermediate, which is then asymmetrically reduced. Catalytic systems often employ transition metals like ruthenium or iridium paired with chiral ligands. researchgate.netnih.gov
A closely related and widely used method is asymmetric transfer hydrogenation (ATH) of the pre-formed imine or the direct ATH of the ketone in the presence of an ammonia (B1221849) source. mdpi.comrsc.org Noyori-type catalysts, which are ruthenium(II) complexes with chiral diamine ligands (e.g., TsDPEN), are particularly effective. mdpi.com These reactions use simple hydrogen sources like a formic acid/triethylamine mixture and can deliver the desired amine with excellent enantioselectivity, often exceeding 98% ee. nih.govresearchgate.net
Biocatalysis offers a powerful and green alternative to metal-based catalysis. Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. diva-portal.orgrsc.org This approach is notable for its exceptional enantioselectivity and operation under mild, aqueous conditions. Specifically, the conversion of 3-methoxyacetophenone, a close analog of the biphenyl ketone, to (S)-1-(3-methoxyphenyl)ethylamine has been demonstrated using an amine transaminase from Ruegeria pomeroyi, highlighting the direct applicability of this method. mdpi.com The reaction equilibrium can be shifted to favor product formation by removing the acetone (B3395972) co-product. mdpi.com
| Method | Ketone Substrate | Catalyst/Enzyme | Key Reagents | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Aryl Ketones | Ir-(R,R,R)-CsDPEN | Formate (in water) | up to 98 | researchgate.net |
| Asymmetric Transfer Hydrogenation | 3-Aryl-1-indanones (KR) | (R,R)-Ts-DENEB | HCO₂H/Et₃N | Excellent | nih.gov |
| Organocatalytic Reductive Amination | Various Ketones | Chiral Phosphoric Acid | Hantzsch Ester | High | nih.gov |
| Biocatalytic Amination (Transaminase) | 3-Methoxyacetophenone | ATA from Ruegeria pomeroyi | Isopropylamine (amine donor) | High (enantioselective) | mdpi.com |
| Biocatalytic Reductive Amination | Alkyl Linear Ketones | Amine Dehydrogenase (AmDH) | Ammonia, NADH | >97 | frontiersin.org |
Asymmetric Hydrogenation of Prochiral Imines and Enamides
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines, involving the direct reduction of a prochiral imine or a related precursor like an enamide. nih.gov This method relies on a chiral catalyst, typically a transition metal complexed with a chiral ligand, to control the stereochemical outcome of the hydride addition.
The synthesis of 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine via this route begins with the formation of the corresponding N-substituted imine from 1-(3'-methoxy-[1,1'-biphenyl]-4-yl)ethanone. This imine substrate is then subjected to hydrogenation under a hydrogen atmosphere using a chiral catalyst. Iridium, rhodium, and palladium-based catalysts are commonly employed. researchgate.netgoogle.com The choice of the chiral ligand is critical for achieving high enantioselectivity. Widely used ligand families include those based on BINAP, DuPhos, and phosphoramidites, which create a specific chiral environment around the metal center. researchgate.netnih.gov
For sterically hindered imines, specialized palladium catalysts have shown high efficacy, operating even at low hydrogen pressures (1 atm). researchgate.net The reaction mechanism often involves the formation of a metal-hydride species that coordinates to the imine's C=N bond, followed by the stereoselective transfer of hydride to the prochiral carbon atom.
Table 1: Representative Catalytic Systems for Asymmetric Imine Hydrogenation
| Catalyst Precursor | Chiral Ligand | Substrate Type | Typical Yield (%) | Typical ee (%) |
|---|---|---|---|---|
| [Ir(COD)Cl]₂ | f-Binaphane | N-Benzoylhydrazone | >90 | 90-97 |
| Pd(OAc)₂ | (R,R)-QuinoxP* | N-Tosylimine | >95 | >99 |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | N-Acetylenamine | >90 | >95 |
Chiral Reductive Amination of Ketonic Precursors
Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. d-nb.info In the context of asymmetric synthesis, the prochiral ketone, 1-(3'-methoxy-[1,1'-biphenyl]-4-yl)ethanone, is reacted with an amine source in the presence of a reducing agent and a chiral catalyst or biocatalyst. This process converts the ketone directly into a chiral amine in a single step. nih.gov
Direct catalytic asymmetric reductive amination (DARA) involves the in-situ formation of an imine from the ketone and an amine, which is then immediately hydrogenated asymmetrically. amazonaws.com This approach is highly atom-economical. The reaction is typically catalyzed by iridium complexes paired with chiral phosphine ligands. nih.gov Additives such as iodine and titanium(IV) isopropoxide are often used to facilitate imine formation and enhance catalyst activity. google.com
A general procedure involves stirring the ketone precursor with an amine source (e.g., benzohydrazide (B10538) or an alkyl amine) and a chiral iridium catalyst system under a hydrogen atmosphere. amazonaws.com The choice of ligand, such as f-Binaphane or XuPhos, is crucial for achieving high enantiomeric excess (ee). amazonaws.comrsc.org Studies on analogous aromatic ketones have demonstrated that this method is robust, providing high yields and excellent enantioselectivities across a range of substrates. amazonaws.com
Table 2: Iridium-Catalyzed Asymmetric Reductive Amination of Aromatic Ketones
| Ketone Substrate | Amine Source | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|---|
| 3-Methoxyacetophenone | Benzohydrazide | [Ir(COD)f-Binaphane]Cl / I₂ | 92 | 94 |
| 4'-Bromoacetophenone | Benzohydrazide | [Ir(COD)f-Binaphane]Cl / I₂ | 95 | 97 |
| Acetophenone | Phenylhydrazide | [Ir(COD)f-Binaphane]Cl / I₂ | 95 | 94 |
Data derived from the asymmetric hydrogenation of in-situ generated hydrazones. amazonaws.com
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Imine reductases (IREDs) and engineered amine dehydrogenases (AmDHs) are enzymes that can catalyze the asymmetric reduction of imines or the reductive amination of ketones with exceptional stereocontrol. whiterose.ac.ukresearchgate.net These enzymes typically use a nicotinamide (B372718) cofactor (NAD(P)H) as the hydride source. nih.gov
In a typical biocatalytic process, the ketone precursor is mixed with an amine source (often ammonia or an alkylamine) in an aqueous buffer containing the IRED or AmDH enzyme. A cofactor recycling system, such as one using glucose dehydrogenase, is often included to regenerate the expensive NAD(P)H, making the process economically viable. nih.gov IREDs have been successfully employed for the synthesis of a wide variety of chiral amines, including cyclic and secondary amines, with excellent conversions and enantiomeric excesses often exceeding 99%. whiterose.ac.uknih.gov The discovery and engineering of new IREDs with tailored substrate specificities continue to expand the applicability of this technology. researchgate.net
Stereospecific Transformation of Chiral Precursors
This strategy involves synthesizing the target chiral amine from a starting material that already possesses the desired stereochemistry. The key is to use reactions that proceed with a defined stereochemical outcome (e.g., inversion or retention of configuration), thus transferring the chirality from the precursor to the product.
A common approach is to use a chiral alcohol, such as (S)-1-(3'-methoxy-[1,1'-biphenyl]-4-yl)ethanol, as the precursor. This alcohol can be prepared through the asymmetric reduction of the corresponding ketone. The hydroxyl group can then be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine source (e.g., ammonia or an azide (B81097) followed by reduction) via an SN2 reaction. This nucleophilic substitution proceeds with complete inversion of configuration, allowing for the stereospecific synthesis of the target amine. This method provides a reliable way to determine the absolute configuration of the final product based on the known configuration of the starting alcohol. sci-hub.se
Deracemization and Kinetic Resolution Techniques
When a racemic mixture of this compound is produced, deracemization or resolution techniques can be employed to obtain a single enantiomer.
Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or enzyme. For example, enzymatic acylation using a lipase (B570770) like Candida antarctica lipase B (CALB) can selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated. However, this method has a maximum theoretical yield of 50% for the desired product. researchgate.net
To overcome this limitation, Dynamic Kinetic Resolution (DKR) is employed. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. nih.govresearchgate.net This is typically achieved using a metal catalyst, such as a palladium or ruthenium complex, that continuously converts the unreacted amine enantiomer back into the racemate. organic-chemistry.orgnih.gov This allows the enzyme to theoretically convert the entire racemic starting material into a single enantiomer of the acylated product, which can then be deacylated to yield the desired chiral amine with yields approaching 100% and excellent enantioselectivity. researchgate.netnih.gov
Table 3: Dynamic Kinetic Resolution of Primary Amines
| Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | ee (%) |
|---|---|---|---|---|
| Palladium Nanocatalyst | Novozym-435 (CALB) | Ethyl Acetate | 85-99 | 97-99 |
| Shvo's Ruthenium Catalyst | Novozym-435 (CALB) | Isopropyl Acetate | >95 | >99 |
Data based on the DKR of 1-phenylethylamine, a common model substrate. researchgate.netorganic-chemistry.org
Diastereoselective Synthetic Pathways
Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The auxiliary is a chiral molecule that is temporarily attached to the substrate, guiding the formation of a new stereocenter. The resulting diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization.
For the synthesis of this compound, the precursor ketone can be condensed with a chiral amine, such as (S)-(-)-α-methylbenzylamine, to form a diastereomeric mixture of imines. google.com The subsequent reduction of this imine mixture, for instance via catalytic hydrogenation, leads to a mixture of diastereomeric secondary amines. After separation of the desired diastereomer, the chiral auxiliary is cleaved (e.g., by hydrogenolysis) to yield the final enantiomerically pure primary amine. google.com This classical yet robust method provides a reliable pathway to optically pure amines, particularly on a larger scale where chromatographic separation of enantiomers can be challenging.
Cascade and Multicomponent Reactions for Efficient Synthesis
Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next, all occurring in a single pot without the isolation of intermediates. nih.govrsc.org Multicomponent reactions (MCRs) are convergent processes in which three or more starting materials react to form a product that incorporates substantial portions of all the reactants in a single synthetic operation. nih.gov Both strategies represent powerful tools for the rapid construction of complex molecular architectures from simple precursors.
The synthesis of a chiral molecule like this compound, which contains both a stereogenic center and a biaryl axis, presents a significant synthetic challenge. Cascade and multicomponent reactions can be strategically designed to address this complexity by combining the formation of the chiral amine and the construction of the biphenyl core in a streamlined fashion.
A plausible cascade approach to this compound could involve an initial cross-coupling reaction to form the biphenyl skeleton, followed by an in-situ asymmetric transformation to introduce the chiral amine moiety. For instance, a Suzuki-Miyaura coupling of 4-bromoacetophenone with 3-methoxyphenylboronic acid could be followed by a biocatalytic asymmetric reductive amination in a one-pot sequence.
Enzymatic cascades have emerged as a particularly powerful strategy for the synthesis of chiral amines. researchgate.netacs.org A hypothetical chemoenzymatic cascade could commence with the aforementioned Suzuki coupling. The resulting 3'-methoxy-4-acetylbiphenyl could then be converted to the target amine using a cascade of two enzymes: an amine dehydrogenase (AmDH) or a transaminase (ATA) for the asymmetric amination, coupled with a cofactor regeneration system, such as a glucose dehydrogenase (GDH), to ensure high conversion. rsc.org
Table 1: Key Enzymes in a Hypothetical Cascade for Chiral Amine Synthesis
| Enzyme Class | Role in Cascade | Substrate | Product | Key Advantage |
| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of the ketone | 3'-Methoxy-4-acetylbiphenyl | (R)- or (S)-1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine | High enantioselectivity, direct conversion of ketone to amine |
| Amine Transaminase (ATA) | Asymmetric transamination of the ketone | 3'-Methoxy-4-acetylbiphenyl | (R)- or (S)-1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine | High enantioselectivity, uses an amine donor like isopropylamine |
| Glucose Dehydrogenase (GDH) | Cofactor regeneration | NAD(P)+, Glucose | NAD(P)H, Gluconolactone | Drives the equilibrium of the primary reaction towards the product |
This biocatalytic approach offers the potential for high enantioselectivity under mild reaction conditions, avoiding the need for chiral auxiliaries or protecting groups. nih.govresearchgate.net
Multicomponent reactions provide an alternative and highly convergent route to complex chiral amines. nih.govorganic-chemistry.org A hypothetical three-component reaction for the synthesis of an analog of the target molecule could involve an aldehyde, an amine, and a nucleophile. While a direct MCR for this compound is not readily apparent from existing literature, one could envision a Petasis-type reaction.
In a potential Petasis borono-Mannich reaction, 4-formyl-3'-methoxy-[1,1'-biphenyl] (which could be synthesized via Suzuki coupling) could react with an amine source (e.g., ammonia or a protected amine) and a vinylboronic acid. Subsequent transformations of the resulting allylic amine would be required to yield the final ethylamine (B1201723) side chain.
A more direct, albeit challenging, multicomponent strategy could involve the in-situ generation of an iminium ion from 4-acetyl-3'-methoxy-[1,1'-biphenyl] and an amine, followed by the enantioselective addition of a methyl nucleophile. The development of a catalytic asymmetric version of such a reaction would be a significant advancement. nih.gov
Table 2: Comparison of Hypothetical Synthetic Strategies
| Strategy | Key Features | Potential Advantages | Potential Challenges |
| Chemoenzymatic Cascade | Suzuki coupling followed by one-pot enzymatic reductive amination. | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme compatibility with coupling reaction conditions, substrate specificity of enzymes. |
| Multicomponent Reaction (Petasis-type) | Three-component reaction of a biphenyl aldehyde, amine, and vinylboronic acid. | High convergence, rapid assembly of molecular complexity. | Requires multi-step synthesis of the aldehyde precursor, subsequent modification of the side chain. |
The development of cascade and multicomponent reactions for the synthesis of enantiomerically enriched this compound and its analogs holds considerable promise for improving the efficiency and sustainability of their production. While direct, established protocols are yet to be reported, the application of known methodologies in novel, creative combinations, particularly leveraging the power of biocatalysis, paves the way for future innovations in the synthesis of this important class of chiral molecules.
Mechanistic Investigations and Transformation Chemistry
Reactivity Profiling of the Chiral Amine Center
The primary amine group is a key locus of reactivity. Its basicity and nucleophilicity, influenced by the adjacent chiral center and the large aromatic framework, allow for a variety of chemical modifications.
The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a wide array of electrophilic species. The nucleophilic character of the amine enables it to attack electron-deficient carbons, such as those in alkyl halides, acyl halides, and carbonyl compounds. This fundamental reactivity is the basis for the transformations discussed in the subsequent section. The steric hindrance imposed by the biphenyl (B1667301) group and the α-methyl group may influence the rate of reaction compared to simpler primary amines, but the fundamental nucleophilic character remains a dominant feature of its chemical profile.
The nucleophilicity of the amine center is readily exploited to synthesize a range of important derivatives, including amides, imines, and quaternary ammonium (B1175870) salts.
Amide Formation: The reaction of 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields stable amide products. These reactions typically proceed under standard conditions, often requiring a base to neutralize the acid byproduct. Alternatively, direct condensation with carboxylic acids can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or boric acid derivatives. These transformations are fundamental in medicinal chemistry for linking molecular fragments.
Table 1: Representative Amide Formation Reactions
| Reactant (Acid Derivative) | Product (Amide) | Typical Conditions |
|---|---|---|
| Acetyl Chloride | N-(1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethyl)acetamide | Base (e.g., triethylamine), CH2Cl2, 0°C to r.t. |
| Benzoic Anhydride | N-(1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethyl)benzamide | Base (e.g., pyridine), reflux |
| Propanoic Acid | N-(1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethyl)propanamide | Coupling agent (e.g., DCC), solvent (e.g., DMF) |
Imine Formation: Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. The formation of imines is often reversible and can be driven to completion by removing water from the reaction mixture.
Table 2: Representative Imine Formation Reactions
| Reactant (Carbonyl) | Product (Imine) | Typical Conditions |
|---|---|---|
| Benzaldehyde | (E)-1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)-N-benzylideneethanamine | Mild acid catalyst (e.g., p-TsOH), Dean-Stark trap |
| Acetone (B3395972) | N-(1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethyl)propan-2-imine | Acid catalyst, reflux |
| Cyclohexanone | N-(1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethyl)cyclohexanimine | Mild acid catalyst, molecular sieves |
Quaternary Ammonium Derivatives: The amine can be exhaustively alkylated by reaction with an excess of an alkylating agent, such as an alkyl halide. This process, known as quaternization, involves the sequential addition of alkyl groups to the nitrogen atom. The reaction with three equivalents of methyl iodide, for instance, would first produce the secondary and tertiary amines, ultimately leading to the formation of a quaternary ammonium iodide salt. These positively charged species have applications as phase-transfer catalysts and antimicrobial agents.
Table 3: Quaternary Ammonium Salt Formation
| Reactant (Alkylating Agent) | Product (Quaternary Salt) | Typical Conditions |
|---|---|---|
| Methyl Iodide (excess) | 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)-N,N,N-trimethylethan-1-aminium iodide | Base (e.g., K2CO3), solvent (e.g., CH3CN), heat |
| Ethyl Bromide (excess) | N,N,N-triethyl-1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethan-1-aminium bromide | Solvent (e.g., THF), reflux |
Reactivity at the Methoxy-Substituted Biphenyl Core
The biphenyl scaffold of the molecule is susceptible to electrophilic aromatic substitution, with the position of attack being influenced by the directing effects of the existing substituents.
Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic systems. The outcome of such reactions on the this compound core is governed by the combined electronic effects of the substituents on both aromatic rings.
Ring A (substituted with the ethanamine group): The –CH(CH₃)NH₂ group is an alkylamine substituent. Through hyperconjugation and the electron-donating inductive effect of the alkyl portion, it acts as an activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the other phenyl ring, substitution is directed to the positions ortho to the ethanamine group (C3 and C5).
Ring B (substituted with the methoxy (B1213986) group): The –OCH₃ group is a strongly activating substituent due to the resonance donation of a lone pair of electrons from the oxygen atom. It strongly directs incoming electrophiles to the ortho and para positions (C2', C4', and C6').
The interplay of these effects suggests that Ring B, activated by the powerful methoxy group, will be significantly more reactive toward electrophiles than Ring A. Therefore, electrophilic substitution is expected to occur preferentially on the methoxy-bearing ring.
Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile | Predicted Major Product(s) |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 1-(2'-Nitro-3'-methoxy-[1,1'-biphenyl]-4-yl)ethanamine and 1-(4'-Nitro-3'-methoxy-[1,1'-biphenyl]-4-yl)ethanamine |
| Bromination (Br₂/FeBr₃) | Br⁺ | 1-(2'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-yl)ethanamine and 1-(4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-yl)ethanamine |
| Friedel-Crafts Acylation (CH₃COCl/AlCl₃) | CH₃CO⁺ | 1-(2'-Acetyl-3'-methoxy-[1,1'-biphenyl]-4-yl)ethanamine and 1-(4'-Acetyl-3'-methoxy-[1,1'-biphenyl]-4-yl)ethanamine |
Note: The amine group may require protection (e.g., by acylation) before carrying out Friedel-Crafts reactions to prevent it from coordinating with the Lewis acid catalyst.
Modern synthetic chemistry offers strategies for functionalizing C-H bonds at positions that are not electronically favored. These methods often employ a directing group that coordinates to a transition metal catalyst, bringing it into close proximity with a specific C-H bond.
For this compound, the amine functionality itself, or a derivative thereof, could serve as such a directing group. For instance, after converting the amine to an amide or a pyridine-containing group, it could direct palladium-catalyzed C-H functionalization to the ortho positions of Ring A (C3 and C5). This approach, known as directed ortho-metalation or remote C-H activation, provides a powerful tool for introducing substituents with high regioselectivity, overriding the inherent electronic preferences of the aromatic system.
Stereocontrol in Chemical Transformations
The presence of a pre-existing stereocenter in the ethanamine side chain introduces the element of stereocontrol into its chemical transformations. When a new chiral center is created during a reaction, the original stereocenter can influence its configuration, leading to a preference for one diastereomer over another. This phenomenon is known as asymmetric induction.
For example, the reduction of an imine formed from a chiral amine can lead to the formation of a new stereocenter. If this compound is first converted to an imine and then reduced with a hydride reagent (e.g., NaBH₄), the hydride can attack the C=N double bond from two different faces. The steric bulk of the biphenyl group and the α-methyl group on the existing stereocenter will hinder one of these attack trajectories, resulting in the preferential formation of one diastereomer of the resulting secondary amine. This type of substrate-controlled diastereoselectivity is a cornerstone of modern asymmetric synthesis.
Table 5: Hypothetical Diastereoselective Reduction
| Reactant (Imine) | Reaction | Potential Diastereomeric Products | Expected Outcome |
|---|---|---|---|
| (E)-1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)-N-benzylideneethanamine | Reduction (e.g., NaBH₄) | (R)-N-((R)-1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethyl)-1-phenylmethanamine and (S)-N-((R)-1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethyl)-1-phenylmethanamine | One diastereomer formed in excess (e.g., >90:10 dr) |
(Assuming the starting ethanamine is the (R)-enantiomer)
Elucidation of Reaction Mechanisms (e.g., transition states, catalytic cycles)
The synthesis of this compound involves the strategic formation of a C-C bond to create the biphenyl core and the subsequent stereoselective formation of the ethanamine side chain. While specific mechanistic studies for this exact molecule are not extensively detailed in the public domain, the reaction mechanisms can be elucidated by examining well-established catalytic cycles for analogous transformations, primarily the Suzuki-Miyaura cross-coupling for the biaryl synthesis and asymmetric hydrogenation for establishing the chiral amine center.
Formation of the Biphenyl Core: The Suzuki-Miyaura Catalytic Cycle
The construction of the 3'-Methoxy-[1,1'-biphenyl] scaffold is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgresearchgate.netrsc.org This reaction couples an aryl halide with an organoboron species. For the synthesis of the target biphenyl core, this would involve the reaction of a 4-substituted-halobenzene (e.g., 1-bromo-4-ethylbenzene (B134493) or a protected version like 4-bromoacetophenone) with 3-methoxyphenylboronic acid. The catalytic cycle, illustrated for a generic palladium catalyst PdLn, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net
Transmetalation : This step involves the transfer of the second aryl group (Ar²) from the organoboron reagent (e.g., 3-methoxyphenylboronic acid) to the palladium(II) center. researchgate.net Before this can occur, the boronic acid must be activated by a base (e.g., K₂CO₃, OH⁻), which coordinates to the boron atom to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻). organic-chemistry.orgresearchgate.net This boronate then reacts with the Ar¹-Pd(II)-X complex. The halide or other ligand (X) on the palladium is replaced by the 3-methoxyphenyl (B12655295) group (Ar²), resulting in a diarylpalladium(II) complex, [Ar¹-Pd(II)-Ar²]. wikipedia.org The exact mechanism of transmetalation is complex and can be influenced by the specific base and solvent used. researchgate.net
Reductive Elimination : This is the final, product-forming step of the cycle. The two aryl groups attached to the palladium(II) center are coupled, forming a new carbon-carbon bond and yielding the desired biphenyl product (Ar¹-Ar²). wikipedia.orgumb.edu This process reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst which can then enter another cycle. wikipedia.org For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the palladium center. wikipedia.org The reaction concludes with the formation of 4-acetyl-3'-methoxy-1,1'-biphenyl.
| Step | Reactants | Key Transition State/Intermediate | Products | Change in Pd Oxidation State |
|---|---|---|---|---|
| Oxidative Addition | Pd(0)L₂, Ar¹-X | [Ar¹-Pd(II)(X)L₂] | Organopalladium(II) complex | 0 → +2 |
| Transmetalation | [Ar¹-Pd(II)(X)L₂], [Ar²-B(OH)₃]⁻ | Intermediate with Pd-O-B linkage | [Ar¹-Pd(II)-Ar²]L₂ | No Change |
| Reductive Elimination | [Ar¹-Pd(II)-Ar²]L₂ | Three-center transition state (Pd, C-Ar¹, C-Ar²) | Ar¹-Ar², Pd(0)L₂ | +2 → 0 |
Formation of the Chiral Ethanamine: Asymmetric Hydrogenation
Following the formation of the 4-acetyl-3'-methoxy-1,1'-biphenyl intermediate, the ethanamine moiety is introduced stereoselectively. A highly effective method for this transformation is the asymmetric hydrogenation of the prochiral ketone, catalyzed by a chiral transition metal complex, such as a Noyori-type ruthenium catalyst. chem-station.comnrochemistry.com These catalysts typically feature a ruthenium center coordinated by a C₂-symmetric diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN). wikipedia.orgnih.gov
The catalytic cycle for Noyori asymmetric hydrogenation is understood to operate via a metal-ligand bifunctional mechanism, where both the ruthenium metal center and the amine ligand actively participate in the hydrogen transfer. wikipedia.orgmdpi.com
Catalyst Activation : The precatalyst, often a Ru(II) halide complex, is activated in the presence of a base and hydrogen gas or an alcohol like 2-propanol. This forms a ruthenium hydride species, which is the active catalyst. nih.govmdpi.com The key 18-electron ruthenium monohydride complex contains an Ru-H bond and a basic N-H functionality on the diamine ligand. acs.org
Substrate Coordination and Hydrogen Transfer : The ketone substrate (4-acetyl-3'-methoxy-1,1'-biphenyl) coordinates to the ruthenium center. The reaction proceeds through a six-membered pericyclic transition state. nih.gov In this transition state, the hydride (H⁻) on the ruthenium is transferred to the electrophilic carbonyl carbon, while the proton (H⁺) from the N-H group of the diamine ligand is transferred to the carbonyl oxygen simultaneously. wikipedia.org This concerted, outer-sphere mechanism avoids direct coordination of the ketone's oxygen to the metal. wikipedia.org
Product Release and Catalyst Regeneration : After the hydrogen transfer, the resulting chiral secondary alcohol, 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanol, is released. The catalyst is then regenerated by reaction with H₂ (or 2-propanol), restoring the ruthenium hydride and preparing it for the next catalytic cycle. Subsequent chemical steps (e.g., conversion of the alcohol to an azide (B81097) followed by reduction) would then yield the final amine product, this compound, with the stereochemistry established during the hydrogenation step.
| Stage | Key Species | Description |
|---|---|---|
| Active Catalyst | [RuH(diphosphine)(diamine)] | An 18-electron ruthenium(II) hydride complex featuring both Ru-H and N-H bonds. |
| Transition State | Six-membered pericyclic ring involving Ru-H, C=O, and N-H | The ketone, Ru-H, and N-H moieties interact in a concerted fashion to transfer hydrogen. The chirality of the ligands dictates the facial selectivity of the hydride attack on the ketone. |
| Intermediate Product | Ruthenium alkoxide | Formed transiently after hydrogen transfer, before product release. |
| Regeneration | Reaction with H₂ or i-PrOH | The active hydride catalyst is reformed to continue the cycle. |
The elucidation of these mechanisms relies on foundational principles of organometallic chemistry and has been supported by extensive experimental and computational studies on analogous systems. researchgate.netnih.govresearchgate.net The specific transition states and intermediates for this compound would be influenced by the electronic and steric properties of the methoxy and ethylamine (B1201723) substituents, but are expected to follow these general, well-validated pathways.
Structural Modification and Design of Derivatives
Design Principles for Biphenyl-Ethanamine Analogs
The design of analogs based on the biphenyl-ethanamine scaffold is a methodical process that allows for the rapid modification of not only functional groups but also their spatial arrangements. nih.gov A key principle involves using the biphenyl (B1667301) framework to display multiple diverse functional groups in a wide variety of spatial orientations, depending on the chosen substitution pattern. nih.gov This approach facilitates the generation of libraries of compounds, which can be screened for desired properties. The inherent chirality of the ethanamine side chain is a critical consideration, as stereoselectivity is paramount in the interaction of small molecules with biological targets. nih.govijpsr.com The design process often focuses on creating enantiomerically pure compounds to avoid the potentially different or deleterious effects of an unwanted enantiomer. nih.gov
Key design considerations include:
Conformational Restriction: The biphenyl core itself is not planar, with the two phenyl rings being slightly twisted relative to each other. libretexts.org Introducing substituents, particularly at the ortho positions, can further restrict rotation around the central single bond, leading to stable atropisomers. libretexts.org This conformational rigidity can be exploited to enhance binding affinity to specific targets.
Modulation of Physicochemical Properties: Substituents on the biphenyl rings and modifications to the ethanamine side chain are used to fine-tune properties such as lipophilicity, solubility, and electronic character.
Bioisosteric Replacement: Replacing parts of the molecule, such as a phenyl ring or a specific substituent, with groups that have similar steric and electronic properties (bioisosteres) can improve characteristics without losing essential interactions. nih.govtandfonline.com
Synthetic Routes to Diversified Biphenyl Architectures
The construction of diversified biphenyl architectures is crucial for exploring the chemical space around the parent compound. Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and widely used tools for forming the central carbon-carbon bond of the biphenyl system due to their high efficiency and compatibility with a wide range of functional groups. researchgate.net These methods provide a convergent approach, allowing for the late-stage combination of two distinct, functionalized aryl precursors.
Alternative strategies include unconventional gas-phase synthesis methods, which can provide access to biphenyl derivatives through mechanisms like phenylethynyl addition–cyclization–aromatization. rsc.org The development of divergent synthetic strategies that enable the transformation of common intermediates into distinct molecular frameworks is also a significant area of research. acs.org
| Synthetic Strategy | Description | Key Features |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid (or ester). researchgate.net | High efficiency, broad functional group tolerance, widely applicable for biaryl synthesis. |
| Metal-Free Coupling | Amine-catalyzed Suzuki-Miyaura-type coupling reactions have been explored as an alternative to palladium-based systems. researchgate.net | Potentially lower cost and reduced metal contamination. |
| Gas-Phase Synthesis | Involves bimolecular reactions of radical species, such as phenylethynyl radicals with dienes, to form biphenyls. rsc.org | Unconventional, low-temperature method. |
| Scaffold Diversification | Utilizes pluripotent intermediates that can undergo controlled, chemo- and regioselective cascade cyclizations to produce diverse scaffolds. acs.org | Enables efficient construction of structurally diverse libraries from a common starting point. |
Systematic Variation of Methoxy (B1213986) Group Position and Substituents
The position of the methoxy group on the biphenyl scaffold significantly influences the electronic properties and conformation of the molecule, which in turn can affect its biological activity and physicochemical characteristics. nih.gov Systematic variation involves synthesizing isomers where the methoxy group is moved to other positions on either phenyl ring (e.g., ortho- or para-positions). researchgate.netmdpi.com
Exploration of Alternative Substituents on the Biphenyl Rings
Beyond manipulating the methoxy group, a broader exploration of alternative substituents on the biphenyl rings is a key strategy for lead optimization. The phenyl group itself is a common pharmacophore, but replacing it or its substituents can lead to improved properties. blumberginstitute.org
Common strategies include:
Halogenation: Introducing fluorine, chlorine, or bromine atoms can alter lipophilicity and metabolic stability and introduce new interaction points (e.g., halogen bonding).
Alkyl and Cycloalkyl Groups: Small aliphatic rings like cyclopropane (B1198618) or cyclobutane (B1203170) are often used as bioisosteres for phenyl rings or gem-dimethyl groups. nih.gov They can increase the fraction of sp³-hybridized carbons, which is often associated with improved clinical success rates, while also reducing lipophilicity compared to a phenyl ring. nih.gov
Nonclassical Bioisosteres: More advanced replacements for the phenyl ring include bicyclo[1.1.1]pentane (BCP), cubane, and carboranes. tandfonline.com These three-dimensional structures can effectively mimic the geometry of a phenyl ring while offering unique physicochemical properties. tandfonline.com
Development of Chiral Amine Derivatives with Modified Chains
The ethanamine side chain is a critical component for modification, particularly as it contains the chiral center. The development of methods to synthesize α-chiral secondary and tertiary amines is essential for creating derivatives with modified chains. nih.govnih.gov Copper-hydride (CuH)-catalyzed hydroamination represents a powerful strategy for directly generating chiral amines from alkenes. nih.govorganic-chemistry.org The design of modified amine transfer reagents has been crucial in expanding the scope of this reaction to include the synthesis of chiral secondary amines, which was previously challenging. nih.govmit.edu
These methods allow for the introduction of diverse functional groups onto the amine, including those derived from amino acid esters, carbohydrates, and steroids, thereby creating complex and highly functionalized chiral amine derivatives. nih.gov Modular protocols using chiral auxiliaries like Ellman sulfinamide enable the selective production of all possible stereoisomers of amines with multiple chiral centers through sequential chirality induction and transfer. nih.gov
| Method | Description | Application |
| CuH-Catalyzed Hydroamination | A copper-catalyzed reaction that adds an amine across a double bond using a silane (B1218182) and an amine transfer reagent. nih.govorganic-chemistry.org | Direct synthesis of α-chiral secondary amines from styrenes and other alkenes. |
| Asymmetric Reductive Amination | The conversion of a ketone or aldehyde to an amine using a chiral catalyst or reagent. nih.gov | Established method for preparing amines with one α-chiral carbon. |
| Ellman Sulfinamide Chemistry | A modular approach using tert-butanesulfinamide (tBS) as a chiral source for the stepwise stereoselective synthesis of bis-α-chiral amines. nih.gov | Allows for the creation of highly branched secondary amines with controlled stereochemistry at two adjacent centers. |
Stereoisomeric Purity and Enantiomeric Relationships in Derivatives
Given the chirality of 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine, understanding and controlling stereochemistry is of paramount importance in the development of its derivatives. nih.govijpsr.com Stereoisomers are compounds with the same atomic constitution and bonding but different three-dimensional arrangements of their atoms. fda.gov Enantiomers, which are non-superimposable mirror images, can have vastly different pharmacological and pharmacokinetic properties. researchgate.net
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines emphasizing the need to characterize the absolute stereochemistry of chiral compounds early in development. nih.govfda.gov The development of a single enantiomer is often preferred over a racemic mixture (a 1:1 mixture of enantiomers) to avoid potential issues where one enantiomer is inactive, less active, or contributes to adverse effects. researchgate.net
Therefore, the development process must include:
Enantioselective Synthesis: Methods that produce one enantiomer predominantly or exclusively.
Chiral Resolution: Techniques to separate enantiomers from a racemic mixture.
Purity Analysis: The use of enantioselective analytical methods to determine and specify the enantiomeric purity of the final compound. canada.ca Specifications for the final product should assure its identity, strength, quality, and purity from a stereochemical viewpoint. fda.gov
The relationship between different stereoisomers (enantiomers and diastereomers) is critical, as they are chemically distinct compounds that may interact differently with other chiral molecules, such as biological receptors and enzymes. fda.govcanada.ca
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations for Molecular Geometry and Electronic Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground state. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and optimal geometry.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. elixirpublishers.com For a molecule like 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine, a DFT study would begin by optimizing the molecular geometry to find the lowest energy arrangement of its atoms. This is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.govnih.govresearchgate.net
The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov Comparing these theoretical parameters with experimental data, if available, helps validate the computational model. nih.gov DFT calculations are foundational for all further computational analysis, including the study of molecular orbitals and electrostatic potential. chemrxiv.org
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
For this compound, the HOMO is expected to be distributed primarily over the electron-rich portions of the molecule, such as the methoxy-substituted phenyl ring and the amine group. The LUMO would likely be located over the biphenyl (B1667301) ring system, which can accept electron density.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov DFT calculations provide quantitative values for these orbital energies. scispace.com
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | ELUMO - EHOMO; indicates chemical reactivity |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. manipal.edu It is mapped onto the electron density surface, using a color scale to indicate regions of differing electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, prone to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.net
For this compound, an MEP analysis would visualize the following features:
Negative Potential: Concentrated around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the amine group, due to the high electronegativity and lone pairs of electrons on these atoms. These are the primary sites for hydrogen bond acceptance. nih.gov
Positive Potential: Located around the hydrogen atoms of the amine group and the aromatic rings, which act as hydrogen bond donors or sites for interaction with electron-rich species. nih.gov
The MEP map is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reactants. manipal.edu
Conformational Analysis and Energy Landscape Mapping
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers for converting between them. rsc.org
The two phenyl rings in a biphenyl system are not coplanar due to steric hindrance between the hydrogen atoms at the ortho positions. The rotation around the central carbon-carbon single bond gives rise to rotational isomers, or atropisomers. The degree of twisting is defined by the dihedral angle between the planes of the two rings.
Computational methods can map the potential energy surface by systematically rotating one ring relative to the other and calculating the energy at each step. This reveals the energy minima, corresponding to the most stable twist angles, and the rotational energy barriers. For this compound, the methoxy and ethanamine substituents will influence the preferred dihedral angle and the height of the rotational barrier.
The ethanamine side chain introduces additional conformational flexibility. There are multiple rotatable bonds: the bond connecting the ethyl group to the phenyl ring and the carbon-carbon bond within the ethyl group itself. In phenethylamine derivatives, a folded, or gauche, conformation where the amine group interacts favorably with the aromatic ring is often preferred in the absence of a solvent. acs.org
To explore the complex energy landscape, computational techniques such as systematic grid scans or stochastic methods (e.g., Monte Carlo simulations) are employed. These methods generate a multitude of possible conformations, calculate their relative energies, and identify the global and local energy minima. researchgate.netnih.gov This analysis is crucial for determining the likely shape of the molecule when it interacts with other molecules, such as in a biological system. nih.gov
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of organic molecules. These methods allow for the simulation of spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman, providing valuable data for structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Vibrational Spectroscopy (IR and Raman):
Computational methods can also predict the vibrational frequencies observed in IR and Raman spectra. By calculating the harmonic vibrational frequencies at the DFT level, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. For methoxybiphenyl derivatives, DFT calculations have been successfully used to assign the vibrational modes, aiding in the interpretation of experimental IR and Raman spectra. researchgate.netresearchgate.net The calculated spectra for this compound would be expected to show characteristic peaks for the C-H, C=C, C-O, and N-H vibrations of the molecule.
A hypothetical table of predicted spectroscopic data for this compound, based on computational studies of similar compounds, is presented below.
| Spectroscopic Data | Predicted Values |
| 1H NMR (ppm) | Aromatic Protons: 6.8-7.6, Methoxy Protons: ~3.8, Ethanamine CH: ~4.1, Ethanamine CH3: ~1.5, Amine NH2: ~1.7 |
| 13C NMR (ppm) | Aromatic Carbons: 110-160, Methoxy Carbon: ~55, Ethanamine CH: ~50, Ethanamine CH3: ~25 |
| Key IR Bands (cm-1) | N-H stretch: ~3300-3400, C-H stretch (aromatic): ~3000-3100, C-H stretch (aliphatic): ~2850-2950, C=C stretch (aromatic): ~1450-1600, C-O stretch: ~1000-1300 |
Computational Studies of Reaction Mechanisms and Catalytic Intermediates
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions and understanding the role of catalysts. For a molecule like this compound, which is often synthesized via cross-coupling reactions and contains a chiral amine moiety that can act as a catalyst or ligand, computational studies can provide deep mechanistic insights.
Suzuki-Miyaura Cross-Coupling Reaction:
The formation of the biphenyl core of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. DFT calculations have been extensively used to study the catalytic cycle of this reaction, which typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org Computational studies on similar systems have shown that the nature of the ligands, solvents, and bases can significantly influence the energy barriers of these steps. mdpi.comresearchgate.net For the synthesis of this specific compound, theoretical investigations could model the palladium-catalyzed coupling of a boronic acid derivative with an appropriate aryl halide, helping to optimize reaction conditions by identifying the rate-determining step and potential side reactions.
Role as a Chiral Catalyst/Ligand:
The ethanamine group in this compound introduces a chiral center, making it a potential candidate as a chiral amine catalyst or a ligand in asymmetric synthesis. Chiral amines are known to catalyze a variety of reactions, including aldol reactions, Michael additions, and Mannich reactions. alfachemic.com Computational studies can be employed to understand the mechanism of catalysis by such amines. For instance, DFT calculations can model the formation of key intermediates like enamines or iminium ions and elucidate the transition states that control the stereoselectivity of the reaction. nih.gov By calculating the energies of the diastereomeric transition states, the enantiomeric excess (ee) of the product can be predicted, providing a theoretical basis for the design of more efficient and selective catalysts. While specific computational studies on the catalytic activity of this compound are not available, the principles derived from studies on other chiral amines would be applicable. researchgate.net
A hypothetical table summarizing the key energetic parameters for a reaction catalyzed by a chiral amine, as could be determined by computational studies, is provided below.
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |
| Enamine Formation | Iminium Ion | 15-20 |
| C-C Bond Formation (R-pathway) | Transition State R | 25-30 |
| C-C Bond Formation (S-pathway) | Transition State S | 27-32 |
| Hydrolysis | Product Complex | 10-15 |
Applications in Asymmetric Catalysis and Chiral Auxiliary Development
Role as Chiral Organocatalysts
While the structural motif of 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine is suitable for the design of various organocatalysts, specific research detailing its direct application or that of its simple derivatives in the following reactions is not extensively documented in publicly available literature. The subsequent sections outline potential, yet currently underexplored, areas of application based on catalyst classes where similar chiral amines have proven effective.
Applications in Enantioselective Mannich Reactions
A thorough review of scientific literature indicates that the direct use of this compound as an organocatalyst for enantioselective Mannich reactions has not been reported. Chiral primary amines are known to catalyze Mannich reactions via enamine intermediates, and while this compound fits the structural class, specific studies are lacking.
Utility in Asymmetric Aldol and Michael Reactions
There is currently no specific research data available demonstrating the utility of this compound or its immediate derivatives as organocatalysts for asymmetric aldol or Michael reactions. These reactions are fundamental carbon-carbon bond-forming strategies where chiral amines often play a crucial role in activating substrates and controlling stereoselectivity, suggesting a potential but as yet unrealized application for this compound.
Design of Chiral Brønsted Bases and Lewis Base Catalysts
The amine functionality of this compound makes it a theoretical candidate for development into chiral Brønsted or Lewis base catalysts. Such catalysts operate through non-covalent interactions, like hydrogen bonding, to control the stereochemical outcome of a reaction. However, specific examples of Brønsted or Lewis base catalysts designed and synthesized from this particular biphenyl (B1667301) ethanamine are not described in the current body of scientific literature.
Development as Chiral Ligands for Transition Metal Catalysis
The most significant application of this compound is as a precursor for chiral phosphine (B1218219) ligands used in transition metal catalysis. The combination of its chiral backbone and the coordinating ability of a phosphine group, synthesized from the amine, creates a powerful tool for enforcing stereoselectivity in metal-catalyzed reactions.
Synthesis and Coordination Chemistry of Metal Complexes
Derivatives of this compound are utilized in the synthesis of chiral monophosphine ligands. The synthesis typically involves the conversion of the primary amine into a phosphine-containing moiety. These chiral-bridged biphenyl monophosphine ligands are designed to coordinate with transition metals, most notably palladium.
The coordination of these ligands to a metal center, such as palladium, forms a chiral catalytic complex. This complex creates a specific three-dimensional environment that directs the approach of substrates, thereby controlling the stereochemistry of the products formed in the catalytic cycle. While detailed crystallographic or spectroscopic studies of the specific metal complexes are not broadly available, their formation is the crucial step for the applications discussed below.
Applications in Asymmetric Cross-Coupling Reactions
Ligands derived from this compound have demonstrated utility in palladium-catalyzed asymmetric cross-coupling reactions, particularly in the Suzuki-Miyaura coupling.
In a study focused on the synthesis of axially chiral biaryl compounds, a chiral-bridged biphenyl monophosphine ligand derived from this amine scaffold was evaluated. nih.gov The research highlighted the influence of the ligand structure on both the yield and the enantioselectivity of the coupling reaction. The ligand, referred to as L3 in the study, which incorporates the 3'-methoxy-biphenyl-4-yl-ethanamine backbone, was tested in the asymmetric Suzuki-Miyaura coupling of 2-bromo-3-methyl-N-phenylbenzamide with 1-naphthylboronic acid.
The results showed that the methoxy (B1213986) group on the biphenyl structure had a notable effect on the reaction's outcome. When the methoxy group was replaced with an ethoxy group or a hydrogen atom, a significant decrease in both yield and enantioselectivity was observed, underscoring the importance of the specific substitution pattern of the parent amine. nih.gov
Detailed findings from the screening of various ligands in this reaction are presented in the table below.
| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1 | L3 | 72 | 60 |
| 2 | L7 | 85 | 78 |
| 3 | L8 (Ethoxy variant) | 65 | 55 |
| 4 | L9 (Hydrogen variant) | 58 | 43 |
While this framework shows promise, specific applications of ligands derived from this compound in other important asymmetric cross-coupling reactions, such as the Heck reaction or allylic alkylation, have not been specifically reported in the surveyed scientific literature.
Utility in Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation are well-established methods for the enantioselective reduction of prochiral substrates, often relying on chiral ligands to induce stereoselectivity. wikipedia.orgnih.govnih.gov While many chiral phosphine and amine-based ligands, including those with biphenyl backbones, are used in these reactions, extensive searches did not yield any specific examples or research data detailing the use of this compound or its derivatives as a ligand or catalyst in these processes. nih.govresearchgate.netrsc.org The literature focuses on other classes of ligands and catalysts for these transformations. mdpi.com
Ligand-Directed Reactivity and Selectivity
The principle of using a chiral ligand to direct the reactivity and selectivity of a chemical reaction is fundamental to asymmetric catalysis. However, no studies were found that specifically investigate or demonstrate the role of this compound in directing the reactivity or stereochemical outcome of any catalytic reaction.
Function as Chiral Resolving Agents for Racemic Mixtures
Chiral amines are commonly employed as resolving agents to separate racemic mixtures of acidic compounds by forming diastereomeric salts that can be separated by crystallization. chemeurope.comwikipedia.org This process relies on the differential solubility of the resulting diastereomers. nih.gov Although this is a common application for chiral amines, there is no specific documentation or published research indicating that this compound has been used as a chiral resolving agent for the separation of any racemic mixture. witton.com
Design of Chiral Auxiliaries for Diastereoselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org After the desired transformation, the auxiliary is removed. While numerous compounds, such as pseudoephedrine and oxazolidinones, are well-known chiral auxiliaries, there is no available information to suggest that this compound has been designed or utilized for this purpose in diastereoselective synthesis. scielo.org.mx
Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For a molecule as complex as 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine, a combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential.
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons in the molecule. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy (B1213986) group protons, and the protons of the ethanamine side chain (methine and methyl groups). The integration of these signals confirms the proton count for each group.
To resolve overlapping signals and establish connectivity, advanced 2D NMR techniques are employed. mdpi.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the spin systems within the two aromatic rings and the ethyl group of the ethanamine moiety.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, enabling unambiguous assignment of carbon resonances.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for establishing the connectivity between different fragments of the molecule, such as linking the ethanamine side chain to the correct position on its phenyl ring and confirming the connection between the two biphenyl (B1667301) rings. mdpi.com
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| -CH(NH₂)CH₃ | ~4.1 (q) | ~50-55 | Aromatic C's |
| -CH(NH₂)CH₃ | ~1.4 (d) | ~20-25 | Methine C |
| -OCH₃ | ~3.8 (s) | ~55 | Aromatic C-3' |
| Aromatic C-H (Biphenyl Ring 1) | ~7.3-7.6 | ~125-130 | - |
| Aromatic C-H (Biphenyl Ring 2) | ~6.9-7.4 | ~110-130 | - |
| Quaternary Carbons (Biphenyl) | - | ~135-160 | - |
Determining the stereochemistry of this compound involves establishing the absolute configuration of its single chiral center.
Nuclear Overhauser Effect Spectroscopy (NOESY): While not used for assigning absolute configuration, a NOESY experiment can reveal through-space interactions between protons that are close to each other. researchgate.net This can help confirm the conformation of the molecule, such as the relative orientation of the two aromatic rings.
Chiral Shift Reagents (CSRs): To distinguish between the two enantiomers (R and S) by NMR, a chiral shift reagent, often a lanthanide complex (e.g., Eu(hfc)₃ or Sm-pdta), is added to the sample. libretexts.orgtcichemicals.com The CSR forms diastereomeric complexes with each enantiomer, which are no longer chemically equivalent and will exhibit separate signals in the ¹H NMR spectrum. libretexts.orgmdpi.com The integration of these separated signals allows for the direct determination of the enantiomeric ratio or enantiomeric excess (ee). This method is particularly useful for assessing the success of an asymmetric synthesis or a chiral resolution process. tcichemicals.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.com Using techniques like Electrospray Ionization (ESI), the compound is ionized (typically by protonation to form [M+H]⁺) and its mass-to-charge ratio (m/z) is measured to several decimal places.
This experimentally determined exact mass is then compared to the theoretical exact mass calculated from the molecular formula (C₁₅H₁₇NO). A match within a very small tolerance (typically <5 ppm) provides unambiguous confirmation of the compound's elemental formula. mpg.de
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇NO |
| Calculated Monoisotopic Mass ([M]) | 227.13101 u |
| Calculated Exact Mass ([M+H]⁺) | 228.13829 u |
| Hypothetical Measured Mass ([M+H]⁺) | 228.13815 u |
| Mass Error | < 1 ppm |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds. nih.gov These two techniques are complementary; FT-IR measures the absorption of infrared radiation, while Raman measures the inelastic scattering of laser light. thermofisher.comsapub.org
For this compound, these methods can confirm the presence of key structural motifs.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkyl Groups (-CH, -CH₃) | C-H Stretch | 2850 - 2960 |
| Aryl Ether (Ar-O-CH₃) | C-O Stretch (asymmetric) | 1200 - 1275 |
| Aryl Ether (Ar-O-CH₃) | C-O Stretch (symmetric) | 1000 - 1075 |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. nih.gov This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov
To perform the analysis, a suitable single crystal of the compound (or a salt derivative) is grown and irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For chiral molecules, the use of X-rays with a wavelength that can induce anomalous dispersion allows for the unambiguous assignment of the absolute configuration (R or S). nih.gov The quality of this assignment is often indicated by the Flack parameter, which should be close to zero for the correctly assigned enantiomer. nih.gov
| Crystallographic Parameter | Hypothetical Data |
|---|---|
| Crystal System | e.g., Orthorhombic |
| Space Group | e.g., P2₁2₁2₁ |
| Unit Cell Dimensions (a, b, c) | e.g., a=8.5 Å, b=10.2 Å, c=15.1 Å |
| Flack Parameter | ~0.0(1) |
Chiral Chromatographic Methods for Enantiomeric Excess and Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric excess (% ee) of a chiral sample. phenomenex.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. rsc.org
For primary amines like this compound, CSPs based on coated or immobilized polysaccharides (e.g., derivatives of cellulose (B213188) or amylose) are often effective. The sample is dissolved in a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) and passed through the column. Due to differential diastereomeric interactions with the CSP, one enantiomer is retained longer than the other, resulting in two separate peaks in the chromatogram. rsc.orgdoi.org The % ee can be calculated from the relative areas of these two peaks.
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Retention Time (t_R1) | 8.5 min | Time for the first-eluting enantiomer to pass through the column. |
| Retention Time (t_R2) | 10.2 min | Time for the second-eluting enantiomer to pass through the column. |
| Separation Factor (α) | 1.20 | Ratio of retention times (t_R2 / t_R1); a value > 1 indicates separation. |
| Resolution (R_s) | > 1.5 | Indicates the degree of separation between the two peaks (baseline separation). |
| Enantiomeric Excess (% ee) | Calculated | [(Area₂ - Area₁) / (Area₂ + Area₁)] x 100% |
Despite a comprehensive search for scholarly articles and analytical data, specific experimental details regarding the advanced analytical and spectroscopic characterization of the chemical compound this compound are not available in the reviewed literature. Consequently, the creation of an article with detailed research findings and data tables for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiroptical Spectroscopy, as per the requested outline, cannot be fulfilled at this time.
The search yielded general information on the principles of these analytical techniques and their application to structurally similar compounds, such as other biphenyl derivatives and phenylethylamines. However, in strict adherence to the instruction to focus solely on "this compound," this general information cannot be presented as specific findings for the target compound.
Further research or access to proprietary databases would be necessary to obtain the specific analytical data required to generate the requested scientific article.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine in laboratory settings?
- Methodological Answer : Based on structurally similar biphenyl- and methoxy-containing compounds (e.g., [1,1'-Biphenyl]-3-yl(phenyl)methanamine), hazard classifications include acute toxicity (oral, dermal), skin/eye irritation, and respiratory irritation . Researchers should:
- Use PPE: Nitrile gloves, lab coats, and safety goggles to avoid direct contact.
- Ensure adequate ventilation (e.g., fume hoods) to minimize inhalation risks .
- Store the compound in a dry, cool environment away from incompatible materials (e.g., strong oxidizers) .
- Follow emergency protocols for spills: Use absorbent materials, avoid dust generation, and dispose of waste according to local regulations .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : While direct synthesis data is limited, analogous compounds (e.g., 1-(4’-Tert-butylbiphenyl derivatives) suggest:
- Suzuki-Miyaura Coupling : React 4-bromo-3-methoxybiphenyl with an ethanamine-bearing boronic ester under palladium catalysis .
- Reductive Amination : Condense 3'-methoxybiphenyl-4-carbaldehyde with ammonium acetate using sodium cyanoborohydride .
- Optimization Tips : Monitor reaction progress via TLC or HPLC to minimize by-products like unreacted aldehyde or dimerization .
Q. Which analytical techniques are most suitable for confirming the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify biphenyl coupling patterns and methoxy/ethylamine substituents .
- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ ~250–280 nm) for purity assessment and mass confirmation .
- Elemental Analysis : Validate molecular formula (CHNO) to ensure synthetic accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound?
- Methodological Answer :
- Contradiction Analysis : If NMR peaks overlap (e.g., biphenyl protons vs. methoxy groups), use 2D techniques (COSY, HSQC) to assign signals unambiguously .
- Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (solvent: ethanol/water) and perform X-ray diffraction .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .
Q. What strategies are effective in mitigating by-product formation during the synthesis of this compound?
- Methodological Answer :
- Reaction Optimization : Adjust stoichiometry (e.g., excess boronic ester in Suzuki coupling) and temperature (60–80°C) to favor cross-coupling over homo-coupling .
- Purification Techniques : Use silica gel chromatography (hexane/ethyl acetate gradient) to separate ethanamine derivatives from biphenyl dimers .
- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion .
Q. How can researchers assess the potential environmental impact of this compound?
- Methodological Answer :
- Ecotoxicology Studies : Perform acute toxicity tests on model organisms (e.g., Daphnia magna) using OECD Guideline 202 .
- Degradation Pathways : Investigate photolysis (via UV irradiation) or biodegradation (using soil microcosms) to identify breakdown products .
- Bioaccumulation Potential : Calculate logP (predicted ~2.5–3.0) to estimate persistence in lipid-rich environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
